Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Regioselective Metalation C-H Functionalization Organometallic Chemistry

Prioritize this 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate ester for medicinal chemistry programs requiring exclusive C3-functionalization. The 6-chloro substituent suppresses competing C5 metalation, delivering 100% regioselectivity with TMPMgCl·LiCl—unlike the parent scaffold's non-selective 60:40 mixture. Switch to TMP₂Zn·2MgCl₂·2LiCl for position 8 selectivity, enabling three diversity vectors (C3, C8, C2-ester) from a single building block. Essential for fragment-based kinase inhibitor libraries targeting Aurora, JNK, or CDK families. Available at ≥98% purity.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1208087-37-9
Cat. No. B1450662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
CAS1208087-37-9
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=CC2=N1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
InChIKeyZKKKYZNXSWBYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208087-37-9) – A Differentiated Heterocyclic Building Block


Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a functionalized fused N-heterocycle belonging to the imidazo[1,2-a]pyrazine family, a scaffold recognized for its growing importance in pharmaceutical and agrochemical research [1]. Characterized by a chlorine atom at the 6-position and an ethyl ester at the 2-position, this compound serves as a versatile intermediate for generating polyfunctionalized heterocycles. Its inherent reactivity profile, dictated by the dual presence of a halogen and a carboxylate ester, distinguishes it from non-halogenated or differently substituted analogs for downstream synthetic applications.

Why In-Class Imidazo[1,2-a]pyrazine Analogs Cannot Substitute Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate


Generic substitution within the imidazo[1,2-a]pyrazine family is unreliable due to the profound impact of the 6-chloro substituent on regioselective functionalization [1]. The unsubstituted scaffold exhibits nearly identical C–H acidities at positions 3 and 5, resulting in a non-selective 60:40 mixture of products upon metalation [2]. Introducing the 6-chloro group substantially differentiates these pKa values, enabling synthetically useful regioselectivities that are inaccessible with the parent or other halogenated analogs [1]. Consequently, replacing the 6-chloro derivative with its non-halogenated or differently halogenated counterparts will alter the reaction outcome, leading to different regioisomers or failed transformations, directly impacting synthetic route efficiency and compound library diversity.

Quantitative Differentiation Evidence for Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate vs. Closest Analogs


Enhanced Regioselective Metalation vs. Unsubstituted Imidazo[1,2-a]pyrazine

The 6-chloro substituent on the imidazo[1,2-a]pyrazine core dramatically improves metalation regioselectivity. For the unsubstituted scaffold, deprotonation with TMPMgCl·LiCl in THF (−60 °C, 0.5 h) followed by deuterolysis quenching afforded a non-selective 60:40 mixture of C3- and C5-deuterated products [2]. In contrast, 6-chloroimidazo[1,2-a]pyrazine (the core of the target compound) allows complete regioselectivity for position 3 under identical conditions, enabling exclusive C3-functionalization [1]. This switch from an unusable mixture to a single regioisomer is enabled by the chlorine-induced differentiation of the calculated pKa values at positions 3 and 5 [1].

Regioselective Metalation C-H Functionalization Organometallic Chemistry

Regioselectivity Switch via Base Choice: Position 3 vs. Position 8 Metalation

The 6-chloroimidazo[1,2-a]pyrazine scaffold exhibits a tunable metalation regioselectivity that enables access to two distinct substitution patterns from a single precursor. Treatment of 6-chloroimidazo[1,2-a]pyrazine with the magnesium base TMPMgCl·LiCl (11) selectively metalates at position 3, while switching to the zinc reagent TMP2Zn·2MgCl2·2LiCl (12) reverses selectivity to position 8 [1]. Both intermediates can be trapped with electrophiles or subjected to Negishi cross-coupling. For example, C3-metalation followed by quenching with ethyl cyanoformate gave the C3-ester derivative 7f in 48–70% yield [1]. The ethyl ester at position 2 in the target compound (Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate) further modifies the electronic landscape, positioning it as a pre-functionalized gateway to 2,3- or 2,8-disubstituted architectures that are inaccessible from simple non-ester analogs.

Diversifiable Scaffold Negishi Cross-Coupling Base-Controlled Selectivity

Strategic Halogen Choice: Chloro vs. Bromo for Downstream Cross-Coupling

The 6-chloro substituent represents a strategic compromise in cross-coupling reactivity. The corresponding 6-bromo analog (Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, CAS 1208085-94-2) is more reactive in standard Pd-catalyzed cross-couplings due to the weaker C–Br bond. However, this higher reactivity often leads to competitive dehalogenation and lower selectivity in sequential functionalization of the imidazo[1,2-a]pyrazine core [1]. The 6-chloro derivative demonstrated successful Negishi cross-couplings with functionalized organozinc reagents using 5 mol% Pd-PEPPSI-iPr catalyst, preserving the bicyclic core integrity [2]. This moderate C–Cl bond strength permits orthogonal functionalization strategies where the more labile C–Br in the bromo analog would be prematurely consumed.

Cross-Coupling Reactivity Halogen Effect Synthetic Planning

Scaffold Prevalence in Kinase Inhibitor Patents vs. Other Heterocyclic Cores

The imidazo[1,2-a]pyrazine core, particularly 6-chloro and 6-substituted variants, appears in multiple kinase inhibitor patents, including inhibitors of Aurora kinases, JNK, Syk, CDKs, PI3Kδ, and checkpoint kinase 1 (Chk1) [1][2]. This broad kinase target coverage is notably richer than that of the isomeric imidazo[1,2-a]pyridine scaffold, which is primarily associated with a narrower target set [3]. Specifically, the imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor from ACS Med. Chem. Lett. 2010 exemplifies the core's translation into injectable clinical candidates [2], highlighting that procurement of 2-carboxylate ester derivatives enables direct entry into validated medicinal chemistry programs targeting the ATP-binding pocket.

Kinase Inhibition Patent Analysis Medicinal Chemistry

Recommended Application Scenarios for Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate


Regioselective C3-Functionalization for Medicinal Chemistry Library Synthesis

Medicinal chemists requiring exclusive C3-functionalization of the imidazo[1,2-a]pyrazine core should prioritize this compound. The 6-chloro substituent ensures 100% regioselectivity for position 3 metalation with TMPMgCl·LiCl, avoiding the C3/C5 mixture obtained with the non-chlorinated scaffold [1]. This enables reliable generation of 2,3-disubstituted analogs for kinase inhibitor optimization programs, particularly those targeting Aurora kinases or JNK, where the 3-substituent is a critical pharmacophoric element [1][3].

Divergent Synthesis of 2,3- and 2,8-Disubstituted Scaffolds from a Single Precursor

For programs aiming to explore two distinct vectors from one building block, this ester serves as a branch point. Using the magnesium base TMPMgCl·LiCl provides C3-metalation, while switching to the zincate base TMP2Zn·2MgCl2·2LiCl switches selectivity to position 8 [1]. Coupled with the reactive ethyl ester at position 2 (available for amidation or hydrolysis), the chloro derivative delivers three points of diversity without the need to procure separate scaffold cores, reducing supply chain complexity [1].

Kinase-Focused Fragment and Lead Generation Libraries

The imidazo[1,2-a]pyrazine core is a privileged kinase hinge-binding motif validated across at least six distinct kinase families, including Aurora, JNK, Syk, CDK, PI3Kδ, and Chk1 [2][3]. Incorporation of the 6-chloro carboxylate ester into fragment libraries provides a pre-functionalized hinge-binder that can be elaborated at the halogen, ester, or C3/C8 positions. This positions library designers to rapidly access ATP-competitive or allosteric chemotypes, leveraging the scaffold's demonstrated translatability to injectable clinical candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.